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molecular formula C9H12N2O4 B8629208 methyl N-propyl-4-nitro-2-pyrrolecarboxylate CAS No. 166182-93-0

methyl N-propyl-4-nitro-2-pyrrolecarboxylate

Cat. No. B8629208
M. Wt: 212.20 g/mol
InChI Key: UHYGRXBNALBYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05709867

Procedure details

Following the basic procedure of Example 25(d), by reacting 1.79 g (10.5 mmol) of methyl 4-nitro-2-pyrrolecarboxylate with 1.23 ml (12.6 mmol) of 3-iodopropane, 1.42 g (64%) of the expected compound was obtained.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:9]([O:11][CH3:12])=[O:10])[NH:7][CH:8]=1)([O-:3])=[O:2].I[CH2:14][CH2:15][CH3:16]>>[CH2:14]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]1[C:9]([O:11][CH3:12])=[O:10])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC1)C(=O)OC
Step Two
Name
Quantity
1.23 mL
Type
reactant
Smiles
ICCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(=CC(=C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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